

Application Notes and Protocols for High-Throughput Screening of Novel THR-β Agonists

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The thyroid hormone receptor beta (THR- β), predominantly expressed in the liver, is a critical regulator of lipid metabolism. Its activation offers a promising therapeutic strategy for metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia. Selective activation of THR- β over its alpha isoform (THR- α), which is more abundant in the heart and bone, is crucial to minimize potential side effects. High-throughput screening (HTS) is an essential tool for identifying novel, potent, and selective THR- β agonists from large compound libraries. This document provides detailed protocols and application notes for three commonly employed HTS assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and Luciferase Reporter Gene assays.

THR-β Signaling Pathway

Upon binding of an agonist, the thyroid hormone receptor beta (THR-β) undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA, initiating the transcription of target genes involved in lipid metabolism and other cellular processes.

Figure 1: Simplified THR-β Genomic Signaling Pathway.



High-Throughput Screening (HTS) Workflow

The process of identifying novel THR- β agonists through HTS follows a structured workflow, beginning with assay development and culminating in the identification and validation of lead compounds.

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